Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
CAS No.: 148191-54-2
Cat. No.: VC2901756
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148191-54-2 |
|---|---|
| Molecular Formula | C9H6N4O |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14) |
| Standard InChI Key | UZIKPIHZEPEKNM-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 |
| Canonical SMILES | C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS No.: 148191-54-2) is a heterocyclic compound with molecular formula C9H6N4O and molecular weight of 186.17 g/mol. The compound's structure consists of a fused tricyclic system incorporating pyrazole, pyridine, and pyrimidine rings with a ketone functionality. Its IUPAC name is 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one, indicating its complex ring system containing four nitrogen atoms.
The chemical structure features a distinctive arrangement that contributes to its potential biological activities. The presence of multiple nitrogen atoms in the ring system provides various hydrogen bond accepting sites, which can be crucial for binding interactions with biological targets. Additionally, the carbonyl group at the 6-position (designated by the 7H-one notation) offers further possibilities for hydrogen bonding and other intermolecular interactions.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
| Property | Value |
|---|---|
| Molecular Formula | C9H6N4O |
| Molecular Weight | 186.17 g/mol |
| CAS Number | 148191-54-2 |
| Standard InChI | InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14) |
| Standard InChIKey | UZIKPIHZEPEKNM-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 |
The compound's heterocyclic structure contributes to its aromatic character, which influences its stability and reactivity patterns. The presence of multiple nitrogen atoms and a carbonyl group creates an electron-rich system with potential for both nucleophilic and electrophilic interactions. These structural features contribute to the compound's ability to engage in various chemical reactions, including substitution at different positions, making it a versatile scaffold for chemical modifications.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, typically involves cyclocondensation reactions between aminopyrazoles and various 1,3-biselectrophilic compounds such as β-ketoesters or β-enaminones. These methodologies have been well-established in the literature and provide efficient routes to access this class of compounds.
The general synthetic approach relies on the nucleophilic nature of the aminopyrazole, which can attack electrophilic centers in the biselectrophile, followed by cyclization to form the pyrimidine ring. This process is fundamental to creating the fused heterocyclic system characteristic of pyrazolo[1,5-a]pyrimidines. Recent advances (2015-2021) have expanded the scope of synthetic methodologies for these compounds, providing more efficient and diverse approaches to their preparation .
Biological Activities and Applications
Pharmacological Properties
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and related derivatives exhibit diverse biological activities that make them attractive scaffolds in drug discovery and medicinal chemistry. While specific biological activity data for the unsubstituted parent compound is limited, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant pharmacological potential.
These compounds are known for various biological activities, including:
-
Anticancer properties: Many derivatives show cytotoxic effects against various cancer cell lines
-
Psychopharmacological effects: Some compounds exhibit activity on the central nervous system
-
Protein kinase inhibition: Several derivatives act as inhibitors of various kinases involved in cellular signaling pathways
The tricyclic structure of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one provides a rigid scaffold that can be optimized for specific biological targets through strategic substitutions at various positions.
Structure-Activity Relationships
Studies on derivatives of pyrazolo[1,5-a]pyrimidines have revealed important structure-activity relationships that guide the design of more potent and selective compounds. Substitutions at different positions of the core structure can significantly influence biological activity and pharmacokinetic properties.
For example, derivatives with substitutions at the 7-position, such as 7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and 7-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, demonstrate how structural modifications can lead to compounds with potentially enhanced biological activities or altered pharmacokinetic profiles.
The development of compounds focusing on substitution at specific positions, such as morpholine at the C(7) position leading to 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine derivatives, highlights the importance of strategic modifications for targeting specific therapeutic areas, as seen in research related to COPD treatment .
Research Applications
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one serves as an important scaffold in medicinal chemistry research. Its applications extend beyond traditional drug discovery to include:
-
Use as a chemical probe for studying biological processes
-
Serving as an intermediate in the synthesis of more complex bioactive molecules
-
Contributing to structure-activity relationship studies for related heterocyclic systems
-
Acting as a model compound for developing novel synthetic methodologies
The versatility of this heterocyclic system makes it a valuable tool in both synthetic organic chemistry and medicinal chemistry research.
Derivatives and Analogues
Substituted Derivatives
Several structurally related derivatives of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been reported in the literature, each with potentially distinct properties and applications. These derivatives feature modifications at various positions of the core structure, influencing both physical properties and biological activities.
Table 2: Selected Derivatives of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
These derivatives demonstrate the versatility of the core structure and the diverse range of modifications possible. Substitutions at the 7-position appear particularly common, suggesting this position may be relatively accessible for chemical modifications or particularly important for modulating biological activities.
Structure-Property Relationships
Current Research Trends
Recent Developments
Current research on pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, focuses on expanding their applications in medicinal chemistry and optimizing their properties for specific therapeutic areas. Recent advances (2015-2021) have particularly emphasized the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, indicating continued interest in these heterocyclic systems .
Researchers have developed novel libraries of compounds focused on specific therapeutic applications, such as treatments for chronic obstructive pulmonary disease (COPD) . These efforts often involve targeted modifications of the core structure to optimize interactions with specific biological targets, demonstrating the continuing relevance of these heterocyclic systems in drug discovery.
Emerging Applications
Beyond traditional medicinal chemistry applications, emerging research trends suggest potential new applications for Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one and related derivatives, including:
-
Development of chemical probes for studying specific biological pathways
-
Use as scaffolds in fragment-based drug discovery
-
Application in targeted drug delivery systems
-
Exploration as fluorescent probes or imaging agents due to their heterocyclic structure
These emerging applications highlight the continuing versatility and relevance of this class of compounds in various scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume